Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)
Overview
Description
Synthesis Analysis
The synthesis of ruthenium(II) complexes often involves reactions between ruthenium precursors and organic ligands under specific conditions. For instance, efficient synthesis routes have been developed for various ruthenium(II) η^5-dienyl compounds starting from di-μ-chlorodichloro- bis[(1−3η:6−8η)-2,7-dimethyloctadienediyl]diruthenium(IV), indicating a versatile approach to synthesizing bis(dienyl)ruthenium(II) compounds with high yields (Bauer et al., 2000).
Molecular Structure Analysis
Ruthenium complexes can exhibit various coordination geometries, which significantly influence their reactivity and properties. Structural characterization often involves X-ray crystallography, revealing arrangements such as octahedral geometries and cis/trans isomerism, crucial for understanding the complex's behavior in chemical reactions (Bhaumik et al., 2010).
Chemical Reactions and Properties
Ruthenium(II) complexes are renowned for their catalytic capabilities, engaging in reactions such as hydrogenation, [2+2+2] cycloadditions, and olefin metathesis. For example, ruthenium-catalyzed [2+2+2] bis-homo-Diels–Alder cycloadditions of 1,5-cyclooctadiene with alkynyl phosphonates demonstrate the versatility and high efficiency of these complexes in forming complex cyclic structures (Petko et al., 2019).
Physical Properties Analysis
The physical properties of ruthenium(II) complexes, such as solubility, melting points, and stability, are influenced by their molecular structure and the nature of their ligands. These properties are crucial for the application of these complexes in various fields, including catalysis and materials science.
Chemical Properties Analysis
The chemical properties of ruthenium(II) complexes, including their reactivity towards various substrates, their ability to undergo oxidation-reduction reactions, and their ligand exchange dynamics, are central to their applications in catalysis. For instance, the reactivity and mechanism of bis(cyclometalated) ruthenium(II) complexes in C-C coupling reactions highlight the complex interplay of metal centers and ligands in facilitating these transformations (Zhang et al., 2014).
Scientific Research Applications
Schweda et al. (2010) explored the reaction of α,β-unsaturated imines with Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II), forming mononuclear ruthenium complexes relevant in ruthenium-catalyzed C–C coupling reactions. These complexes have shown effectiveness as precatalysts in producing heterocyclic compounds through reactions with carbon monoxide and ethylene (Schweda et al., 2010).
Yogi et al. (2010) synthesized novel ruthenium(II) complexes featuring an N,N,O-scorpionate ligand using Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II). This complex served as a versatile precursor for synthesizing a range of new ruthenium(II) complexes (Yogi et al., 2010).
Goossen et al. (2008) developed a practical and efficient protocol for catalytic hydroamidation reactions using ruthenium trichloride trihydrate instead of Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II). This protocol significantly improves the synthetic applicability of Ru-catalyzed hydroamidations (Goossen et al., 2008).
Petko et al. (2019) investigated the ruthenium-catalyzed [2+2+2] bis-homo-Diels–Alder cycloaddition between 1,5-cyclooctadiene and alkynyl phosphonates, where various alkynyl phosphonate moieties were compatible with the cycloaddition, yielding tricyclic compounds (Petko et al., 2019).
Werner et al. (2000) prepared bis(η3-2-methylallyl)ruthenium(II) complexes from the cycloocta-1.5-diene derivative [Ru(η3-2-MeC3H4)2(η4-C8H12)], demonstrating the versatility of Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) in forming complexes with various ligands (Werner et al., 2000).
Kitano et al. (2020) synthesized ruthenium complexes bearing a xanthene-based bis(silyl) chelate ligand without CO ligands using Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II). These complexes were characterized by X-ray crystallography and NMR spectroscopy (Kitano et al., 2020).
Powell (1974) used Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) in the synthesis of various 1,5-cyclooctadieneruthenium(II) complexes. These complexes react with different ligands to form chelate complexes, highlighting the reactivity and utility of the bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) in coordination chemistry (Powell, 1974).
Jabli et al. (2012) immobilized [bis(2-methylallyl)(1,5-cyclooctadienne)ruthenium(II)] on chitosan microspheres, using them as efficient catalysts for the oxidative degradation of acid dyes in the presence of hydrogen peroxide. This application demonstrates the potential of bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) in environmental chemistry (Jabli et al., 2012).
Safety And Hazards
Future Directions
As a catalyst and pharmaceutical intermediate, Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) has potential applications in asymmetric and Cross-Coupling Catalysis reactions, and in organic chemical synthesis . Its role in the reduction of quinolines suggests potential future directions in the field of organic synthesis.
properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;2-methanidylprop-1-ene;ruthenium(2+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2C4H7.Ru/c1-2-4-6-8-7-5-3-1;2*1-4(2)3;/h1-2,7-8H,3-6H2;2*1-2H2,3H3;/q;2*-1;+2/b2-1-,8-7-;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYBJJLKGYXKJH-PHFPKPIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)[CH2-].CC(=C)[CH2-].C1CC=CCCC=C1.[Ru+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[CH2-].CC(=C)[CH2-].C1/C=C\CC/C=C\C1.[Ru+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) | |
CAS RN |
12289-94-0 | |
Record name | 1,5-cyclooctadiene-bis-(2-methylallyl)-ruthenium(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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